Phenol, 2-[3-[2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is a complex organic compound that features an indole moiety, a vinyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, which can be synthesized through the Fischer indole synthesis. This involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions .
The next step involves the formation of the oxadiazole ring. This can be achieved through the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions . The final step is the coupling of the indole and oxadiazole moieties via a vinyl linkage, which can be accomplished using a Heck reaction or similar palladium-catalyzed cross-coupling reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of industrial-scale reactors would be employed to achieve these goals .
Chemical Reactions Analysis
Types of Reactions
2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL can undergo various types of chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the oxadiazole ring.
Substitution: Various substituted indole derivatives.
Scientific Research Applications
2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure.
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Another indole derivative with biological activity.
5-Substituted oxadiazoles: Compounds with similar oxadiazole rings but different substituents.
Uniqueness
2-{3-[2-(1H-INDOL-3-YL)VINYL]-1,2,4-OXADIAZOL-5-YL}PHENOL is unique due to its combination of an indole moiety, a vinyl group, and an oxadiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C18H13N3O2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
2-[3-[(E)-2-(1H-indol-3-yl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol |
InChI |
InChI=1S/C18H13N3O2/c22-16-8-4-2-6-14(16)18-20-17(21-23-18)10-9-12-11-19-15-7-3-1-5-13(12)15/h1-11,19,22H/b10-9+ |
InChI Key |
ULBLKEHIJAVQND-MDZDMXLPSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=C/C3=NOC(=N3)C4=CC=CC=C4O |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=CC3=NOC(=N3)C4=CC=CC=C4O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.